molecular formula C14H15Cl2NO B1412759 1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride CAS No. 2205384-02-5

1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride

Cat. No. B1412759
CAS RN: 2205384-02-5
M. Wt: 284.2 g/mol
InChI Key: YXWJLYGRQOPDMH-UHFFFAOYSA-N
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Description

“1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride” is a compound that contains a phenyl ring, an ethylamine group, and a chlorophenoxy group . The presence of these functional groups suggests that it might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring attached to an ethylamine group, and a 3-chlorophenoxy group attached to the phenyl ring .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group could participate in reactions such as acylation or alkylation, while the phenyl ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the presence of the polar amine group and the aromatic ring could influence its solubility, while the presence of the chloro group could affect its reactivity .

Scientific Research Applications

Cholesterol Biosynthesis Inhibition

A study by Rossi, Diamantini, and Pescador (1989) investigated amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines for their inhibitory activity on cholesterol biosynthesis in vitro. Some of these substances showed greater inhibitory activity than clofibrate, a known agent in this context (Rossi, Diamantini, & Pescador, 1989).

Sigma-1 Ligand Discovery

Nakazato et al. (1999) presented the synthesis and structure−activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives. These compounds were designed from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride and showed potent and selective sigma-1 affinity (Nakazato et al., 1999).

Antidepressant Activity

Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their potential antidepressant activity. These compounds inhibited neurotransmitter uptake and demonstrated effects in various rodent models suggestive of rapid onset antidepressant activity (Yardley et al., 1990).

Catalysis in Chemical Synthesis

Facchetti et al. (2016) reported on the preparation of 4-phenyl-2-aminomethylbenzo[h]quinoline hydrochloride derivatives for use as catalysts in ketone reduction. This study highlights the role of such compounds in facilitating chemical reactions, particularly in the context of organic synthesis (Facchetti et al., 2016).

Antiulcer Activity

Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. Notably, certain derivatives displayed significant antiulcer activity (Hosokami et al., 1992).

Future Directions

The study of new compounds like “1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride” is an important part of chemical research. Future work could involve synthesizing the compound, studying its properties, and investigating its potential biological activities .

properties

IUPAC Name

1-[4-(3-chlorophenoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14;/h2-10H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWJLYGRQOPDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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